BFC1108

Apoptosis Bcl-2 Triple-Negative Breast Cancer

BFC1108 is the only commercially available Bcl-2 functional converter that actively reprograms the anti-apoptotic protein Bcl-2 into a pro-apoptotic effector by exposing the BH3 domain—a mechanism fundamentally distinct from inhibitors like venetoclax. This unique action makes it indispensable for research programs investigating Bcl-2-dependent resistance, especially in triple-negative breast cancer (TNBC) models where Bcl-2 overexpression potentiates apoptosis rather than attenuating it. Backed by in vivo xenograft and metastasis data, BFC1108 (≥98% purity) ensures reproducible results across high-throughput screens, pharmacodynamic studies, and pathway dissection experiments where standard Bcl-2 inhibitors fail.

Molecular Formula C23H21ClN2O4
Molecular Weight 424.9g/mol
Cat. No. B505118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBFC1108
Molecular FormulaC23H21ClN2O4
Molecular Weight424.9g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H21ClN2O4/c1-3-30-21-7-5-4-6-20(21)26-23(28)18-14-16(24)10-13-19(18)25-22(27)15-8-11-17(29-2)12-9-15/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyKSBAFMQAXIHVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BFC1108: A Bcl-2 Functional Converter Small Molecule for Apoptosis Research


BFC1108 (5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzyol)amino]benzamide) is a synthetic small molecule that functions as a Bcl-2 functional converter, a distinct mechanism from traditional Bcl-2 inhibitors. It targets the anti-apoptotic protein Bcl-2 and induces a conformational change, exposing its BH3 domain and converting it into a pro-apoptotic protein [1]. This compound has demonstrated efficacy in suppressing the growth of triple-negative breast cancer (TNBC) xenografts and inhibiting lung metastasis in preclinical models [1].

Why BFC1108 Cannot Be Substituted with Standard Bcl-2 Inhibitors


Generic substitution with a traditional Bcl-2 inhibitor, such as ABT199 (venetoclax), is not equivalent to using BFC1108 due to its unique mechanism of action. While inhibitors like ABT199 function by blocking the hydrophobic groove of Bcl-2, BFC1108 acts as a 'functional converter,' actively reprogramming Bcl-2 from an anti-apoptotic to a pro-apoptotic state [1]. This fundamental difference in mechanism translates to a distinct biological outcome, as BFC1108 induces a more substantial level of cell death in specific Bcl-2-expressing cancer cell lines compared to ABT199 [1]. The apoptotic effect of BFC1108 is not inhibited but rather potentiated by Bcl-2 overexpression, a key differentiator from standard inhibitors [1].

Quantitative Evidence for BFC1108 Differentiation vs. Comparators


BFC1108 Demonstrates Superior Cell Death Induction Compared to ABT199 in TNBC Cell Lines

In a direct head-to-head comparison, BFC1108 induced a more substantial level of cell death than the Bcl-2 inhibitor ABT199 in multiple triple-negative breast cancer (TNBC) cell lines expressing Bcl-2 [1]. This differentiation is critical for researchers selecting a tool compound to study Bcl-2-dependent apoptosis, as it highlights a functional advantage of a converter over a standard inhibitor.

Apoptosis Bcl-2 Triple-Negative Breast Cancer

BFC1108 Potency is Enhanced by Bcl-2 Overexpression, Contrasting with Inhibitor Resistance

A key differentiation is that the apoptotic effect of BFC1108 is not inhibited, but rather potentiated, by Bcl-2 overexpression [1]. This is in stark contrast to the behavior of Bcl-2 inhibitors, whose efficacy is often diminished in the context of high Bcl-2 expression, a common mechanism of resistance.

Apoptosis Bcl-2 Drug Resistance

In Vivo Efficacy: BFC1108 Suppresses Tumor Growth in Orthotopic TNBC Xenograft Model

BFC1108 demonstrated significant in vivo antitumor activity in a mouse orthotopic breast cancer model using high Bcl-2-expressing MDA-MB-231 cells [1]. Treatment with BFC1108 led to a significant reduction in tumor growth, with a statistically significant difference (P < 0.05) observed from day 18 of treatment onward.

In Vivo Xenograft Triple-Negative Breast Cancer

In Vivo Suppression of Breast Cancer Lung Metastasis by BFC1108

In a model of breast cancer lung metastasis, BFC1108 treatment significantly suppressed the growth of metastatic lung nodules [1]. This effect was accompanied by a dramatic reduction in Ki-67 staining, indicating a decrease in actively proliferating tumor cells in the lungs of treated mice.

Metastasis In Vivo Breast Cancer

High Purity Grade of BFC1108 Ensures Reproducibility in Sensitive Assays

The commercially available BFC1108 is supplied with a high purity of 98.50% . This specification ensures that experimental outcomes are not confounded by significant levels of impurities, which is critical for obtaining reliable and reproducible data in cell-based and biochemical assays.

Chemical Purity Procurement Reproducibility

Recommended Research Applications for BFC1108 Based on Differential Evidence


Investigating Bcl-2-Dependent Apoptosis with a Functional Converter vs. an Inhibitor

BFC1108 is the optimal tool for studies aiming to compare the biological outcomes of Bcl-2 inhibition versus functional conversion. Its demonstrated ability to induce more substantial cell death than ABT199 in Bcl-2-expressing TNBC cells [1] makes it ideal for dissecting the distinct signaling pathways activated by these two mechanisms.

Modeling Therapeutic Response in Bcl-2-Overexpressing and Inhibitor-Resistant Cancers

The unique property of BFC1108, where its pro-apoptotic activity is potentiated by high Bcl-2 expression [1], makes it a critical compound for modeling and studying cancers that are resistant to standard Bcl-2 inhibitors. It provides a means to investigate alternative therapeutic strategies for overcoming this form of drug resistance.

Preclinical In Vivo Studies of Primary Tumor Growth and Metastasis

BFC1108 is a validated tool for in vivo oncology research, supported by data showing significant suppression of both primary TNBC xenograft tumor growth and lung metastasis in mouse models [1]. Its use is indicated for pharmacodynamic and efficacy studies where a Bcl-2-targeting agent with a unique mechanism is required.

High-Throughput Screening and Reproducible Cell-Based Assays

The high purity of BFC1108 (98.50%) ensures minimal lot-to-lot variability and reduces the risk of off-target effects from impurities. This makes it a reliable choice for high-throughput screening campaigns and for generating reproducible data in sensitive cell-based assays where compound integrity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BFC1108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.